molecular formula C15H23NO2 B12596516 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol CAS No. 651312-67-3

4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol

Katalognummer: B12596516
CAS-Nummer: 651312-67-3
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: CKMPEIWYGQTXJB-STQMWFEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol is an organic compound characterized by a cyclohexyl group attached to a benzene ring with two hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol typically involves the following steps:

    Formation of the Cyclohexyl Group: The cyclohexyl group can be synthesized through hydrogenation of benzene in the presence of a catalyst such as platinum or palladium.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.

    Formation of the Benzene-1,2-diol: The benzene ring is functionalized with hydroxyl groups through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation and hydroxylation processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Dimethylamine, suitable leaving groups like halides.

Major Products

    Oxidation: Quinones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylcatechol: Similar structure with a methyl group instead of the dimethylamino group.

    Cyclohexanol: Contains a cyclohexyl group with a hydroxyl group.

    Dimethylaminophenol: Contains a dimethylamino group attached to a phenol ring.

Uniqueness

4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol is unique due to the combination of the cyclohexyl group, dimethylamino group, and benzene-1,2-diol structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

651312-67-3

Molekularformel

C15H23NO2

Molekulargewicht

249.35 g/mol

IUPAC-Name

4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol

InChI

InChI=1S/C15H23NO2/c1-16(2)10-12-5-3-4-6-13(12)11-7-8-14(17)15(18)9-11/h7-9,12-13,17-18H,3-6,10H2,1-2H3/t12-,13-/m0/s1

InChI-Schlüssel

CKMPEIWYGQTXJB-STQMWFEESA-N

Isomerische SMILES

CN(C)C[C@@H]1CCCC[C@H]1C2=CC(=C(C=C2)O)O

Kanonische SMILES

CN(C)CC1CCCCC1C2=CC(=C(C=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.